molecular formula C16H24O2 B181673 Methyl 3,5-Di-tert-butylbenzoate CAS No. 64277-87-8

Methyl 3,5-Di-tert-butylbenzoate

Cat. No. B181673
CAS RN: 64277-87-8
M. Wt: 248.36 g/mol
InChI Key: ZEIOQJMJXFVPOG-UHFFFAOYSA-N
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Description

Methyl 3,5-Di-tert-butylbenzoate is a chemical compound with the molecular formula C16H24O2 . It is also known by other names such as 3,5-Di-tert-butylbenzoic Acid Methyl Ester and methyl 3,5-ditert-butylbenzoate .


Molecular Structure Analysis

The molecular weight of Methyl 3,5-Di-tert-butylbenzoate is 248.36 g/mol . The InChI string representation of its structure is InChI=1S/C16H24O2/c1-15(2,3)12-8-11(14(17)18-7)9-13(10-12)16(4,5)6/h8-10H,1-7H3 . The compound has a complexity of 271 and contains 18 heavy atoms .


Physical And Chemical Properties Analysis

Methyl 3,5-Di-tert-butylbenzoate is a solid at 20 degrees Celsius . It has a computed XLogP3-AA value of 5.1, indicating its lipophilicity . The compound has no hydrogen bond donors but has two hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 248.177630004 g/mol . The topological polar surface area of the compound is 26.3 Ų .

Scientific Research Applications

  • Metabolism and Biological Interactions : The metabolism of related compounds like 3,5-di-tert-butyl-4-hydroxytoluene (BHT) has been studied extensively in both rats and humans, revealing differences in how these compounds are processed by different species (Daniel, Gage, & Jones, 1968).

  • Synthetic Applications : Methyl 3,5-Di-tert-butylbenzoate and its derivatives have been synthesized for various applications. For example, 3,5-Di-tert-butyl-4-hydroxybenzoic acid has been synthesized with specific methods showing its potential for various chemical applications (Yi, 2003).

  • Chemical Reactions and Catalysis : This compound and its derivatives are used in chemical reactions such as α-methylation of 1,3-dicarbonyl compounds, highlighting their role as reactants or catalysts in organic synthesis (Guo, Wang, Jiang, & Yu, 2014).

  • Solubility and Phase Equilibrium Studies : The solubility of related compounds like para-tert-butylbenzoic acid in various solvents has been measured, providing insight into the physical properties of these compounds (Aniya et al., 2017).

  • Electrochemical Synthesis : Electrochemical methods have been developed for the synthesis of derivatives of Methyl 3,5-Di-tert-butylbenzoate, such as benzoxazole derivatives, indicating its relevance in green chemistry applications (Salehzadeh, Nematollahi, & Hesari, 2013).

  • Pharmaceutical Research : Derivatives of Methyl 3,5-Di-tert-butylbenzoate have been studied for their potential antibacterial activity against specific bacterial strains, showing the compound's relevance in medicinal chemistry (Vinšová et al., 2004).

  • Cyclic Synthesis Using Bismuth-Based Chemistry : Bismuth-based chemistry has been used for the cyclic synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid, demonstrating the utility of this compound in complex chemical syntheses (Kindra & Evans, 2014).

  • Study of Steric Effects : The steric effects of the tert-butyl group in compounds like tert-butylbenzoic acids have been investigated to understand their chemical behavior in different phases (Kulhanek et al., 1999).

properties

IUPAC Name

methyl 3,5-ditert-butylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O2/c1-15(2,3)12-8-11(14(17)18-7)9-13(10-12)16(4,5)6/h8-10H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIOQJMJXFVPOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)OC)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20533244
Record name Methyl 3,5-di-tert-butylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20533244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,5-Di-tert-butylbenzoate

CAS RN

64277-87-8
Record name Methyl 3,5-di-tert-butylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20533244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5.50 g (23.5 mmoles) of 3,5-di-t-butylbenzoic acid in 25 ml of dry dimethylformamide was added 5.01 g (35.3 mmoles) of iodomethane, and then 6.49 g of anhydrous potassium carbonate. After stirring at room temperature for 2 hours, water was added, the mixture was extracted three times with diethyl ether, the combined organic extracts were washed with brine, dried over sodium sulfate, filtered, and evaporated to give 5.68 g of the title compound as a crystalline solid, m.p. 52.0°-52.5° C. The structural assignment was supported by 1H NMR.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
5.01 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
6.49 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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